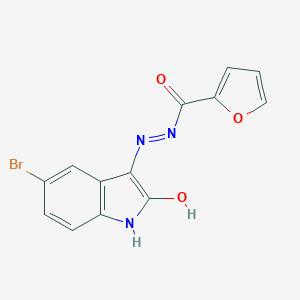
N'~2~-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-FUROHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide is a synthetic organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom, an indole moiety, and a furohydrazide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with 2-furohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the indole moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives.
Applications De Recherche Scientifique
N’-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It may be used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of N’-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide
- N’-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methoxybenzohydrazide
- N’-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-ethoxybenzohydrazide
Uniqueness
N’-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide is unique due to the presence of the furohydrazide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.
Propriétés
Formule moléculaire |
C13H8BrN3O3 |
|---|---|
Poids moléculaire |
334.12g/mol |
Nom IUPAC |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]furan-2-carboxamide |
InChI |
InChI=1S/C13H8BrN3O3/c14-7-3-4-9-8(6-7)11(13(19)15-9)16-17-12(18)10-2-1-5-20-10/h1-6,15,19H |
Clé InChI |
YTFCZGSXKMFRFK-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
SMILES canonique |
C1=COC(=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















